molecular formula C27H21FN4O B4698110 N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(2-methylphenyl)-4-quinolinecarboxamide

N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(2-methylphenyl)-4-quinolinecarboxamide

Cat. No. B4698110
M. Wt: 436.5 g/mol
InChI Key: RDOXRTHZCMFDJZ-UHFFFAOYSA-N
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Description

N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(2-methylphenyl)-4-quinolinecarboxamide, also known as Compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(2-methylphenyl)-4-quinolinecarboxamide A has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been found to be effective in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(2-methylphenyl)-4-quinolinecarboxamide A is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. It has also been suggested that N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(2-methylphenyl)-4-quinolinecarboxamide A may work by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(2-methylphenyl)-4-quinolinecarboxamide A has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function. Additionally, it has been found to have antimicrobial properties, making it effective in the treatment of bacterial and fungal infections.

Advantages and Limitations for Lab Experiments

N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(2-methylphenyl)-4-quinolinecarboxamide A has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, it has been found to be effective in the treatment of a variety of diseases, making it a valuable tool for drug development.
However, there are also limitations to the use of N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(2-methylphenyl)-4-quinolinecarboxamide A in lab experiments. Its mechanism of action is not well understood, making it difficult to determine its efficacy in certain applications. Additionally, its potential side effects and toxicity are not well known, making it important to use caution when working with this compound.

Future Directions

There are several future directions for research on N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(2-methylphenyl)-4-quinolinecarboxamide A. One potential area of research is the development of new therapeutic applications for this compound. Additionally, further research is needed to better understand its mechanism of action and potential side effects. Finally, research is needed to determine the optimal dosage and administration of N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(2-methylphenyl)-4-quinolinecarboxamide A for different applications.
Conclusion
In conclusion, N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(2-methylphenyl)-4-quinolinecarboxamide A is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties and has been shown to be effective in the treatment of various diseases. While there are limitations to its use in lab experiments, it is a valuable tool for drug development and has several future directions for research.

properties

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-2-(2-methylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21FN4O/c1-18-6-2-3-7-22(18)26-14-24(23-8-4-5-9-25(23)31-26)27(33)30-21-15-29-32(17-21)16-19-10-12-20(28)13-11-19/h2-15,17H,16H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOXRTHZCMFDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CN(N=C4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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